3-(4-Methoxybenzoyl)pyridine
Overview
Description
3-(4-Methoxybenzoyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzoyl)pyridine typically involves the acylation of pyridine with 4-methoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: 3-(4-Hydroxybenzoyl)pyridine.
Reduction: 3-(4-Methoxybenzyl)pyridine.
Substitution: 3-(4-Methoxybenzoyl)-2-nitropyridine or 3-(4-Methoxybenzoyl)-2-chloropyridine.
Scientific Research Applications
3-(4-Methoxybenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 3-(4-Hydroxybenzoyl)pyridine
- 3-(4-Methoxybenzyl)pyridine
- 3-(4-Methoxybenzoyl)-2-nitropyridine
- 3-(4-Methoxybenzoyl)-2-chloropyridine
Comparison: 3-(4-Methoxybenzoyl)pyridine is unique due to the presence of both a methoxy group and a benzoyl group attached to the pyridine ring. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles .
Properties
IUPAC Name |
(4-methoxyphenyl)-pyridin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCNCXKAEBIVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178532 | |
Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23826-71-3 | |
Record name | (4-Methoxyphenyl)-3-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23826-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023826713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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